molecular formula C13H16O B12610999 Benzene, 1-(1,1-dimethylethyl)-3-(2-propyn-1-yloxy)- CAS No. 918827-99-3

Benzene, 1-(1,1-dimethylethyl)-3-(2-propyn-1-yloxy)-

Cat. No.: B12610999
CAS No.: 918827-99-3
M. Wt: 188.26 g/mol
InChI Key: BJLIKSNNTYQHAS-UHFFFAOYSA-N
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Description

Benzene, 1-(1,1-dimethylethyl)-3-(2-propyn-1-yloxy)- is a substituted aromatic compound featuring a tert-butyl group at the 1-position and a propynyloxy group (OCH₂C≡CH) at the 3-position. The tert-butyl group (C₄H₉) is a bulky, electron-donating substituent, while the propynyloxy moiety introduces alkyne reactivity. The molecular formula is inferred as C₁₃H₁₆O (molecular weight: 188.26 g/mol).

Properties

CAS No.

918827-99-3

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

1-tert-butyl-3-prop-2-ynoxybenzene

InChI

InChI=1S/C13H16O/c1-5-9-14-12-8-6-7-11(10-12)13(2,3)4/h1,6-8,10H,9H2,2-4H3

InChI Key

BJLIKSNNTYQHAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OCC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(1,1-dimethylethyl)-3-(2-propyn-1-yloxy)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to a nucleophilic substitution reaction with propargyl alcohol to introduce the propynyl ether group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(1,1-dimethylethyl)-3-(2-propyn-1-yloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Hydrogenation reactions can reduce the propynyl group to a propyl group using catalysts like palladium on carbon.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Propyl-substituted benzene derivatives.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

Benzene, 1-(1,1-dimethylethyl)-3-(2-propyn-1-yloxy)- has several applications in scientific research:

Biological Activity

Benzene, 1-(1,1-dimethylethyl)-3-(2-propyn-1-yloxy)-, also known as 3-tert-butylphenylpropargyl ether, is a synthetic organic compound with the molecular formula C13H16O. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • CAS Number : 918827-99-3
  • Molecular Weight : 188.27 g/mol
  • Molecular Structure : The compound features a tert-butyl group and a propargyl ether functional group attached to a benzene ring.

Biological Activity Overview

Research indicates that compounds similar to Benzene, 1-(1,1-dimethylethyl)-3-(2-propyn-1-yloxy)- exhibit various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. It has been identified as a lead compound in the development of antineoplastic agents targeting various cancers such as ovarian and prostate cancer .
  • Antimicrobial Properties : Similar alkylbenzene derivatives have shown antimicrobial effects against various pathogens. The specific mechanisms often involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .

The biological activity of Benzene, 1-(1,1-dimethylethyl)-3-(2-propyn-1-yloxy)- can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells, leading to apoptosis. This effect is likely mediated through the modulation of signaling pathways involved in cell growth and survival.
  • Hydrophobic Interactions : The presence of hydrophobic groups enhances the compound's ability to interact with lipid membranes, which can lead to increased permeability and potential disruption of cellular functions.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antitumor Activity : A study highlighted that multi-substituted benzene compounds demonstrated significant inhibition of tumor cell lines. Benzene derivatives were tested for their ability to inhibit cell growth in vitro, showing promising results against ovarian and lung cancer cells .
  • Antimicrobial Studies : Research on similar compounds revealed their effectiveness against Gram-positive and Gram-negative bacteria. The mechanism was primarily linked to the disruption of bacterial membrane integrity .
  • Pharmacological Potential : Investigations into the pharmacokinetics and toxicity profiles of benzene derivatives have shown that they can be optimized for better therapeutic efficacy while minimizing adverse effects .

Data Summary Table

PropertyValue
Chemical NameBenzene, 1-(1,1-dimethylethyl)-3-(2-propyn-1-yloxy)-
CAS Number918827-99-3
Molecular FormulaC13H16O
Molecular Weight188.27 g/mol
Antitumor ActivityYes
Antimicrobial ActivityYes

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Substituent Variations

Benzene, 1-(1,1-Dimethylethyl)-4-(methylthio)- (C₁₁H₁₆S):

  • Replaces the propynyloxy group with a methylthio (-SCH₃) group at the 4-position.
  • Methylthio is less reactive than propynyloxy but still moderately electron-donating.
  • Applications: Likely used in thioether chemistry or as a ligand precursor .

Benzene, 1-Methoxy-3-[3-(2-propenyloxy)-1-propynyl]- (C₁₃H₁₄O₂, MW: 202.25 g/mol):

  • Contains methoxy (-OCH₃) and propenyloxy-propynyl substituents.
  • The conjugated alkyne and alkene groups enhance reactivity in click chemistry or cycloaddition reactions .

Benzene, 1-(3-Azidopropoxy)-3,5-bis(1,1-dimethylethyl)- (C₁₇H₂₇N₃O, MW: 289.42 g/mol):

  • Features bis(tert-butyl) groups and an azidopropoxy substituent.
  • The azide group enables Staudinger or Huisgen reactions, contrasting with the alkyne in the target compound .

Positional Isomerism
  • Benzene, 1-(1,1-Dimethylethyl)-3-methyl- (C₁₀H₁₂, MW: 148 g/mol):
    • A methyl group replaces the propynyloxy substituent.
    • Reduced steric hindrance compared to the target compound, making it more suitable for electrophilic substitution .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³)
Target Compound C₁₃H₁₆O 188.26 1-tert-butyl, 3-propynyloxy Not reported Not reported
Benzene, 1-(3-bromo-1-propynyl)-3-methoxy- C₁₀H₉BrO 225.08 3-bromo-propynyl, 1-methoxy 289 (predicted) 1.42 (predicted)
Benzene, 1-methoxy-3-[3-(2-propenyloxy)-1-propynyl]- C₁₃H₁₄O₂ 202.25 1-methoxy, 3-propenyloxy-propynyl Not reported Not reported
  • The propynyloxy group’s electron-withdrawing nature (via the triple bond) may deactivate the ring toward electrophilic substitution relative to electron-donating groups like methoxy .

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